
5-(Piperidin-4-yl)furan-2-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride is a compound that features a piperidine ring attached to a furan ring, with a carboxylic acid group and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Furan Ring: The furan ring can be introduced through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.
Formation of the Hydrochloride Salt: The hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity . The furan ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share structural similarities with 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride.
Furan Derivatives: Compounds such as furan, furfural, and substituted furans also share structural similarities.
Uniqueness
The uniqueness of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride lies in its combination of the piperidine and furan rings, along with the carboxylic acid group and hydrochloride salt. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C10H14ClNO3 |
|---|---|
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
5-piperidin-4-ylfuran-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2,(H,12,13);1H |
Clave InChI |
ACVPPWWGGZDZOE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC=C(O2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



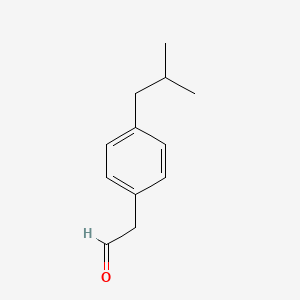
![{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13551797.png)
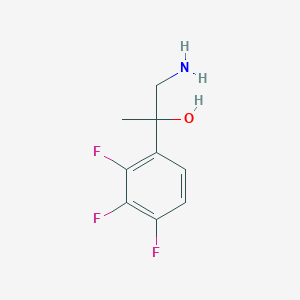
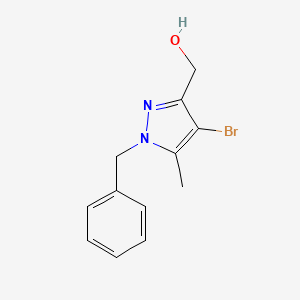
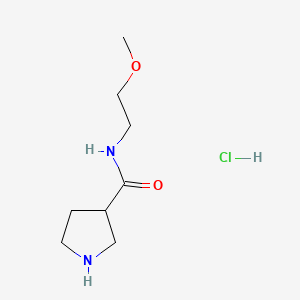
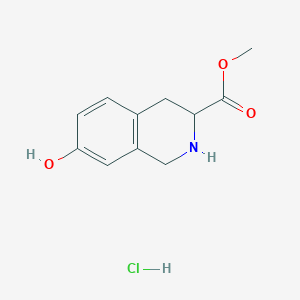
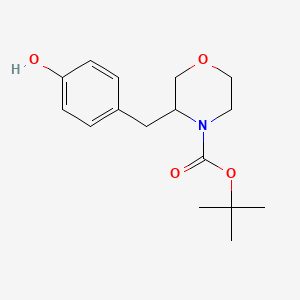
![1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)

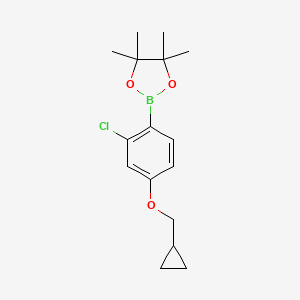
![N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B13551865.png)
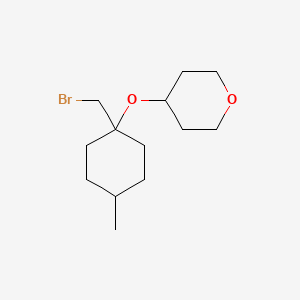
![Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13551872.png)
